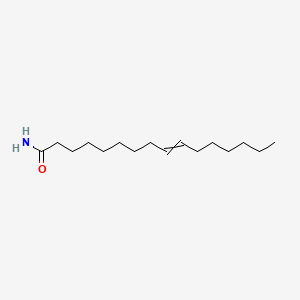

Hexadec-9-enamide

Description

BenchChem offers high-quality Hexadec-9-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadec-9-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexadec-9-enamide (Oleamide): A Comprehensive Technical Guide to its Biological Function and Analysis in Mammalian Tissues

Introduction: Unveiling the Role of a Key Endogenous Signaling Molecule

Hexadec-9-enamide, more commonly known as oleamide, is a fascinating and biologically significant fatty acid amide that has garnered considerable attention in the scientific community. First identified in the cerebrospinal fluid of sleep-deprived cats, its primary claim to fame was its potent sleep-inducing properties.[1] However, subsequent research has revealed a far more complex and multifaceted role for this endogenous lipid in mammalian physiology. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of oleamide's biological functions, its intricate mechanisms of action, and detailed methodologies for its study. We will delve into its biosynthesis, metabolism, and interactions with a variety of receptor systems, offering field-proven insights and robust experimental protocols to empower further investigation into this pivotal signaling molecule.

The Biological Landscape of Oleamide: From Somnolence to Cellular Modulation

Oleamide's physiological effects are diverse, extending far beyond its initial characterization as a somnogenic factor. It is now understood to be a key neuromodulator with significant neuroprotective and anti-inflammatory properties.[2]

The Sleep-Inducing Cascade: A Primary Function

The accumulation of oleamide in the cerebrospinal fluid during periods of sleep deprivation strongly points to its role in regulating the sleep-wake cycle.[1][3][4] When administered to animals, it effectively induces physiological sleep, highlighting its potential as a therapeutic target for sleep disorders.[3][4] The hypnotic effects of oleamide are believed to be mediated through its complex interactions with multiple neurotransmitter systems, a topic we will explore in detail in the subsequent sections.[3]

A Neuromodulator with Broad Influence

Beyond sleep, oleamide exerts a wide range of effects on the central nervous system. It has been shown to possess cannabinoid-like properties and has been considered for the treatment of mood disorders and depression.[3][4][5] Its ability to modulate various receptor systems underscores its importance in maintaining neurological homeostasis.

Neuroprotection and Anti-inflammatory Actions

Emerging evidence has illuminated the neuroprotective and anti-inflammatory capabilities of oleamide.[2] It can attenuate neuronal damage and reduce systemic inflammation, making it a molecule of interest in the context of neurodegenerative diseases and inflammatory conditions.[2][5] Oleamide has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins, and to inhibit the activation of key inflammatory signaling pathways like NF-κB.[6]

Molecular Mechanisms of Action: A Multi-Receptor Affinity

The diverse biological functions of oleamide stem from its ability to interact with a variety of receptor systems throughout the body. This promiscuity allows it to fine-tune a wide array of physiological processes.

The Endocannabinoid System Connection

Oleamide is structurally similar to anandamide, a well-known endocannabinoid, and has been shown to act as a full agonist at the cannabinoid CB1 receptor.[2][4][7][8][9] This interaction is a key contributor to its neuromodulatory and potential therapeutic effects. However, it's important to note that the affinity of oleamide for the CB1 receptor is a subject of some debate, with some studies suggesting it may be relatively low.[3]

Modulation of Serotonergic and GABAergic Systems

Oleamide's influence extends to the serotonin (5-HT) and GABAergic systems, both critical for mood and sleep regulation. It has been found to act as a positive allosteric modulator of several serotonin receptors, including 5-HT2A and 5-HT2C, and as a negative allosteric modulator of the 5-HT7 receptor.[3] Furthermore, oleamide can potentiate the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain, which likely contributes to its sedative effects.[5][9][10]

PPARs and Other Molecular Targets

Oleamide also activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[2][7] This interaction is thought to play a role in its anti-inflammatory and neuroprotective actions. Additionally, oleamide has been shown to interact with transient receptor potential vanilloid type 1 (TRPV1) receptors and to inhibit gap junction communication.[5][7][9]

Signaling Pathways of Oleamide

Figure 1. Simplified diagram of the primary signaling pathways modulated by Hexadec-9-enamide (Oleamide).

Biosynthesis and Metabolism: The Life Cycle of Oleamide

Understanding the synthesis and degradation of oleamide is crucial for elucidating its physiological roles and for developing therapeutic strategies that target this pathway.

Proposed Biosynthetic Pathways

The precise enzymatic pathway for oleamide biosynthesis is still under investigation, but two primary mechanisms have been proposed.[6][11][12]

-

From Oleoylglycine: This pathway involves the conversion of oleoylglycine to oleamide by the enzyme peptidylglycine α-amidating monooxygenase (PAM).[6][9][11]

-

Direct Amidation of Oleic Acid: An alternative route suggests the direct amidation of oleoyl-CoA, using ammonia as the nitrogen source, a reaction potentially catalyzed by cytochrome c.[8][11][12]

Degradation by Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the degradation of oleamide is fatty acid amide hydrolase (FAAH).[3][7][13] FAAH is an integral membrane enzyme that hydrolyzes oleamide into oleic acid and ammonia, thereby terminating its signaling activity.[5] Notably, FAAH also metabolizes other bioactive lipids, including the endocannabinoid anandamide.[3] Inhibition of FAAH can, therefore, lead to an increase in the endogenous levels of both oleamide and anandamide, a concept known as the "entourage effect".[7][9]

Biosynthesis and Degradation Workflow

Figure 2. Overview of the proposed biosynthesis and primary degradation pathways of Hexadec-9-enamide (Oleamide).

Experimental Protocols for the Study of Oleamide

To facilitate further research, this section provides detailed, step-by-step methodologies for the extraction, quantification, and biological assessment of oleamide in mammalian tissues.

Extraction and Quantification of Oleamide from Brain Tissue

This protocol outlines a robust method for the extraction and subsequent quantification of oleamide from rodent brain tissue using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Rodent brain tissue

-

Homogenizer

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Hexane

-

Nitrogen gas supply

-

LC-MS system with a C18 column

Protocol:

-

Tissue Homogenization:

-

Excise and weigh the brain tissue on ice.

-

Homogenize the tissue in a 2:1:1 mixture of chloroform:methanol:water. A general guideline is 1 gram of tissue to 20 mL of the solvent mixture.

-

Ensure complete homogenization to maximize lipid extraction.

-

-

Lipid Extraction (Folch Method):

-

Centrifuge the homogenate at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Wash the organic phase with a small volume of water to remove any water-soluble contaminants.

-

Repeat the centrifugation and collection of the organic phase.

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

-

Sample Preparation for LC-MS:

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent, such as methanol or a hexane/isopropanol mixture.

-

Add a known amount of an internal standard (e.g., deuterated oleamide) to each sample for accurate quantification.

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC-MS Analysis:

-

Inject the filtered sample into the LC-MS system.

-

Employ a C18 reversed-phase column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z transitions of oleamide and the internal standard.

-

Quantify the amount of oleamide in the sample by comparing the peak area of endogenous oleamide to that of the internal standard.

-

In Vitro Assessment of Oleamide Activity on CB1 Receptors

This protocol describes a method to assess the agonist activity of oleamide at the CB1 receptor using a cAMP accumulation assay in a cell line endogenously expressing the receptor.[14]

Materials:

-

N1E-115 neuroblastoma cells (or another suitable cell line expressing CB1 receptors)

-

Cell culture medium and supplements

-

Oleamide

-

Forskolin

-

A known CB1 receptor agonist (e.g., WIN 55,212-2) as a positive control

-

A CB1 receptor antagonist (e.g., SR141716A)

-

cAMP assay kit

Protocol:

-

Cell Culture and Plating:

-

Culture N1E-115 cells in appropriate media until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of oleamide for 15-30 minutes. Include wells with the positive control and a vehicle control.

-

To confirm CB1 receptor-mediated effects, pre-incubate a set of wells with the CB1 antagonist before adding oleamide.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

-

cAMP Measurement:

-

After a 15-20 minute incubation with forskolin, lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the provided reagents and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of oleamide.

-

Plot the concentration-response curve and determine the EC50 value for oleamide.

-

Compare the effects of oleamide to the positive control and demonstrate reversal of the effect by the CB1 antagonist.

-

In Vivo Evaluation of Oleamide's Sleep-Inducing Effects in Rodents

This protocol provides a framework for assessing the hypnotic effects of oleamide in rats or mice using electroencephalogram (EEG) and electromyogram (EMG) recordings.[15]

Materials:

-

Adult male rats or mice

-

Surgical instruments for electrode implantation

-

EEG and EMG recording system

-

Oleamide

-

Vehicle solution (e.g., saline with a small amount of Tween 80)

Protocol:

-

Surgical Implantation of Electrodes:

-

Anesthetize the animals and surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

-

Allow the animals to recover from surgery for at least one week.

-

-

Habituation:

-

Habituate the animals to the recording chambers and tethered recording cables for several days before the experiment to minimize stress-induced artifacts.

-

-

Drug Administration and Recording:

-

On the day of the experiment, administer oleamide (e.g., 10-50 mg/kg, intraperitoneally) or vehicle to the animals at the beginning of their light cycle (for nocturnal animals).

-

Record EEG and EMG activity continuously for at least 4-6 hours post-injection.

-

-

Sleep-Wake Stage Analysis:

-

Visually score the EEG and EMG recordings in 10-30 second epochs for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Quantify the latency to sleep onset, the total time spent in each sleep-wake state, and the number and duration of sleep bouts.

-

-

Data Analysis:

-

Compare the sleep parameters between the oleamide-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant decrease in sleep latency and an increase in total sleep time in the oleamide group would indicate a hypnotic effect.

-

Concluding Remarks and Future Directions

Hexadec-9-enamide (oleamide) has emerged from being a mere "sleep-inducing lipid" to a pleiotropic signaling molecule with profound implications for neuronal function, inflammation, and overall homeostasis. Its intricate interactions with a multitude of receptor systems present both a challenge and an opportunity for drug development. The methodologies outlined in this guide provide a solid foundation for researchers to further unravel the complexities of oleamide's biological roles.

Future research should focus on several key areas:

-

Elucidating the definitive biosynthetic pathway: A clearer understanding of how oleamide is synthesized will provide novel targets for therapeutic intervention.

-

Deconvoluting its receptor pharmacology: Further studies are needed to clarify the relative contributions of its various receptor targets to its diverse physiological effects.

-

Exploring its therapeutic potential: The neuroprotective and anti-inflammatory properties of oleamide warrant further investigation for its potential use in treating a range of disorders, from neurodegenerative diseases to chronic inflammatory conditions.

By continuing to explore the fascinating world of this endogenous lipid, the scientific community is poised to unlock new avenues for understanding and treating a variety of human diseases.

References

-

Wikipedia. Oleamide. [Link]

-

Molecules. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. [Link]

-

MDPI. Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives. [Link]

-

ResearchGate. Effects of oleamide on HR. With the exception of the handling effect.... [Link]

-

PubMed Central. Fatty Acid Amide Signaling Molecules. [Link]

-

Grokipedia. Oleamide. [Link]

-

Taylor & Francis. Oleamide – Knowledge and References. [Link]

-

Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British journal of pharmacology, 141(2), 253–262. [Link]

-

MDPI. Multiple Roles of Cannabinoids in the Olfactory System. [Link]

-

PubMed Central. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. [Link]

-

International Journal of New Chemistry. Synthesis and Characterization of Oleamide Slip Agent. [Link]

-

PubMed. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. [Link]

-

PubMed. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? [Link]

-

Huitrón-Reséndiz, S., et al. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental neurology, 172(1), 235–243. [Link]

-

PubMed. Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model. [Link]

Sources

- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]

- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 4. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]

- 6. Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kronzucker.org [kronzucker.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Physiology of Palmitoleamide and Oleamide

The following technical guide provides an in-depth comparative analysis of Palmitoleamide and Oleamide , focusing on their physiological roles as primary fatty acid amides (PFAMs).

Executive Summary

This guide analyzes the structure-activity relationships (SAR) and physiological distinctions between Oleamide (cis-9-octadecenamide) and its lower homolog, Palmitoleamide (cis-9-hexadecenamide). While Oleamide is a well-characterized sleep-inducing signaling lipid, Palmitoleamide represents a critical structural analog often co-occurring in biological matrices.

For drug development professionals, the distinction is vital: Oleamide exhibits high specificity for serotonergic modulation and sleep induction, whereas Palmitoleamide retains gap-junction inhibitory properties but lacks the potent hypnotic efficacy of Oleamide. This divergence highlights the "Chain-Length Specificity" principle in lipid signaling.

Disambiguation Note: This guide focuses on Primary Fatty Acid Amides (PFAMs) . Do not confuse Palmitoleamide (Primary amide, C16:1) with Palmitoylethanolamide (PEA, C16:0-ethanolamine), a distinct anti-inflammatory mediator.[1][2][3]

Structural & Biosynthetic Context

Both molecules belong to the Primary Fatty Acid Amide (PFAM) class.[4] Unlike endocannabinoids (which are esters or ethanolamides), PFAMs terminate in a simple amide group (-NH₂).

Chemical Structures

-

Oleamide (C18:1 n-9): 18-carbon chain, cis-double bond at position 9.[5] The "Goldilocks" lipid for sleep signaling.

-

Palmitoleamide (C16:1 n-7): 16-carbon chain, cis-double bond at position 9. Structurally similar but lacking the hydrophobic bulk required for certain receptor pockets.

Biosynthetic Pathway (The PAM Enzyme)

PFAMs are synthesized via a dedicated pathway involving the oxidative cleavage of N-acylglycines by Peptidylglycine

Figure 1: The "Glycine Route" for Primary Fatty Acid Amide biosynthesis. The PAM enzyme is the rate-limiting step for converting inactive precursors into bioactive amides.

Comparative Pharmacology: The Core Analysis

The physiological divergence between these two lipids is driven by the strict steric requirements of their targets.

Gap Junction Modulation (Connexins)

Gap junctions are channels that allow direct electrical and chemical communication between cells (e.g., astrocytes).

-

Oleamide: Potent, reversible inhibitor of connexin 43 (Cx43) gap junctions. It closes the channel, isolating cells. This is thought to facilitate the synchronization of neuronal firing required for sleep.

-

Palmitoleamide: Also acts as a gap junction inhibitor. Studies indicate that the gap junction inhibition mechanism is less sensitive to chain length than receptor binding. Palmitoleamide retains significant inhibitory activity, making it a useful tool to block cellular communication without triggering the full sleep cascade.

Serotonergic & GABAergic Signaling (Sleep)

This is where the molecules diverge significantly.

-

Oleamide: Acts as an allosteric modulator of the 5-HT7 (Serotonin) and GABA-A receptors.[5][7] It alters the receptor conformation to enhance signaling or constitutive activity.

-

Palmitoleamide: The reduction of the carbon chain by two units (C18

C16) drastically reduces affinity for the 5-HT7 allosteric site. Consequently, Palmitoleamide is weak to inactive as a sleep-inducing agent in vivo compared to Oleamide.

Summary Data Table

| Feature | Oleamide (C18:1) | Palmitoleamide (C16:[8]1) |

| Primary Physiological Role | Sleep Induction (Hypnotic) | Membrane Modulation / Minor Metabolite |

| Gap Junction Inhibition | High Potency ( | Moderate Potency |

| 5-HT7 Modulation | Strong Allosteric Potentiator | Weak / Inactive |

| Sleep Latency Effect | Significant Reduction | Minimal / No Effect |

| FAAH Substrate | Yes (Rapid Hydrolysis) | Yes (Rapid Hydrolysis) |

| Entourage Effect | Potentiates Anandamide | Potentiates Anandamide (via FAAH competition) |

Mechanism of Action Pathways

The following diagram illustrates the dual-pathway mechanism where Oleamide dominates, while Palmitoleamide is restricted primarily to membrane/enzyme effects.

Figure 2: Differential signaling pathways. Note Palmitoleamide's inability to engage the Serotonin receptor pathway, rendering it ineffective for sleep induction despite shared metabolic and membrane effects.

Experimental Protocols

To validate these effects in a drug development setting, the following protocols are recommended.

Protocol A: Gap Junction Dye Transfer Assay (In Vitro)

-

Objective: Quantify the inhibition of intercellular communication by PFAMs.

-

Cell Line: Rat Glial Cells (RGC) or HeLa cells transfected with Connexin 43.

-

Reagents: Lucifer Yellow CH (Gap-junction permeable dye), Rhodamine Dextran (Fixable marker).

Workflow:

-

Culture: Grow cells to 90-100% confluence on glass coverslips.

-

Treatment: Incubate cells with vehicle (DMSO), Oleamide (50

M), or Palmitoleamide (50-

Note: PFAMs are lipophilic; use serum-free media to prevent sequestration by albumin.

-

-

Scrape Loading:

-

Wash cells 3x with PBS.

-

Add dye solution (0.05% Lucifer Yellow + 0.05% Rhodamine Dextran in PBS).

-

Use a scalpel to create a single "scrape" line across the monolayer (cuts cells, allowing dye entry).

-

-

Incubation: Allow dye transfer for 5-10 minutes at 37°C.

-

Fixation: Wash and fix with 4% paraformaldehyde.

-

Analysis: Measure the distance of Lucifer Yellow migration away from the scrape line relative to Rhodamine (which stays in the scraped cells).

-

Expected Result: Oleamide blocks transfer (dye stays near scrape). Palmitoleamide shows partial/full blockage. Control shows extensive dye diffusion.

-

Protocol B: In Vivo Sleep Latency (Rodent Model)

-

Objective: Differentiate the hypnotic potency of C18 vs C16 amides.

-

Subject: C57BL/6J Mice (Male, 8-10 weeks).

Workflow:

-

Acclimatization: Mice are acclimated to the testing chamber for 3 days.

-

Administration:

-

Dissolve lipids in a vehicle of 1:1:18 (Ethanol:Emulphor:Saline).

-

Administer IP (Intraperitoneal) injection: Oleamide (10-50 mg/kg) vs. Palmitoleamide (10-50 mg/kg).

-

-

Monitoring:

-

Method 1 (Behavioral): Place mouse on a gently rotating rod (Rotarod). "Sleep" is defined as the loss of righting reflex or falling off the rod.

-

Method 2 (EEG/EMG): Implant electrodes to measure NREM/REM stages.

-

-

Data Capture: Record "Sleep Latency" (time from injection to sleep onset) and "Total Sleep Time".

-

Expected Result: Oleamide significantly reduces latency (<10 mins). Palmitoleamide shows latency comparable to vehicle control, confirming the chain-length specificity requirement for sleep.

-

Drug Development Implications

-

Formulation Stability: Both amides are susceptible to hydrolysis by FAAH. Development of stable analogs often involves modifying the alpha-carbon or the amide head group (e.g., alpha-methylation) to resist enzymatic cleavage.

-

Specific Targeting:

-

If the goal is Sleep/Mood : Focus on Oleamide analogs (C18 backbone).

-

If the goal is Anti-inflammatory/Entourage : Palmitoleamide can serve as a "FAAH decoy," protecting endogenous Anandamide without causing sedation (due to lack of 5-HT interaction).

-

-

Biomarker Analysis: In clinical lipidomics, distinguishing C16:1-amide from C18:1-amide is critical. They co-elute in many LC-MS systems; high-resolution MS/MS is required to separate the parent ions (253.25 Da vs 281.27 Da).

References

-

Cravatt, B. F., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science. Link

-

Boger, D. L., et al. (1998). Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences (PNAS). Link

-

Huidobro-Toro, J. P., & Harris, R. A. (1996). Brain lipids that induce sleep are novel modulators of 5-hydroxytryptamine receptors. Proceedings of the National Academy of Sciences. Link

-

Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. Drug Discovery Today. Link

-

Decara, J. M., et al. (2012). Oleoylethanolamide and palmitoylethanolamide: Anti-inflammatory and neuroprotective lipid mediators. Molecular Neurobiology. Link(Included for structural context regarding the ethanolamide distinction).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The palmitoylethanolamide and oleamide enigmas : are these two fatty acid amides cannabimimetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]

- 5. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unique allosteric regulation of 5-hydroxytryptamine receptor-mediated signal transduction by oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

Technical Whitepaper: Palmitoleamide as a Bioactive Lipid Amide Metabolite

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Palmitoleamide , specifically defined here as the primary fatty acid amide (PFAM) of palmitoleic acid ((9Z)-hexadecenamide).

Classification: Primary Fatty Acid Amide (PFAM) | Lipid Mediator Class: Endocannabinoidome Target Audience: Drug Discovery Scientists, Lipidomics Researchers, Metabolic Pharmacologists.

Executive Summary & Chemical Ontology

Palmitoleamide (C₁₆H₃₁NO) is the primary amide conjugate of palmitoleic acid (C16:1 n-7). Often conflated in loose literature with palmitoylethanolamide (PEA) or palmitoleoyl ethanolamide (POEA), Palmitoleamide is a distinct chemical entity with unique biosynthetic origins and signaling properties.

While PEA acts primarily via PPAR-α to modulate inflammation, Palmitoleamide belongs to the Primary Fatty Acid Amide (PFAM) class—a group of signaling lipids (including Oleamide) that modulate gap junction intercellular communication (GJIC), sleep architecture, and metabolic flux. Recent lipidomics profiling has elevated Palmitoleamide from a minor metabolite to a high-value biomarker for hypertriglyceridemia (HTG) and metabolic dysregulation.

Nomenclature & Distinction (Critical)

| Feature | Palmitoleamide (Topic of Guide) | Palmitoylethanolamide (PEA) | Palmitoleoyl Ethanolamide (POEA) |

| Structure | Primary Amide (R-CO-NH₂) | Ethanolamide (R-CO-NH-EtOH) | Ethanolamide (R-CO-NH-EtOH) |

| Fatty Acid | Palmitoleic Acid (C16:1 n-7) | Palmitic Acid (C16:0) | Palmitoleic Acid (C16:1 n-7) |

| Formula | C₁₆H₃₁NO | C₁₈H₃₇NO₂ | C₁₈H₃₅NO₂ |

| MW | ~253.43 Da | ~299.50 Da | ~297.48 Da |

| 1° Target | Gap Junctions / Unknown GPCRs | PPAR-α | GPR119 / PPAR-α |

Biosynthesis & Metabolic Flux

Unlike N-acylethanolamines (NAEs) which are generated via NAPE-PLD from membrane phospholipids, Palmitoleamide is synthesized via distinct enzymatic pathways, primarily involving the amidation of free fatty acids or acyl-CoAs.

Biosynthetic Pathways

Two primary mechanisms drive the formation of Palmitoleamide in vivo:

-

Peptidylglycine

-Amidating Monooxygenase (PAM): Oxidative cleavage of N-palmitoleoylglycine. -

Cytochrome c Catalysis: Direct ammonolysis of Palmitoleoyl-CoA in the presence of ammonia and hydrogen peroxide.

Catabolic Regulation

The primary regulator of Palmitoleamide half-life is Fatty Acid Amide Hydrolase (FAAH) . FAAH hydrolyzes the amide bond to release ammonia and palmitoleic acid, terminating the signaling event.[1]

Pathway Visualization

Figure 1: Biosynthetic flux of Palmitoleamide involving PAM and Cytochrome c pathways, and degradation by FAAH.

Physiological Mechanisms & Therapeutic Potential

Palmitoleamide operates within the "Endocannabinoidome," influencing metabolic and neurological states.

Hypertriglyceridemia (HTG) Biomarker

Recent metabolomic studies (e.g., PLOS ONE research) have identified Palmitoleamide as a potent discriminator between normolipidemic and hypertriglyceridemic subjects.[2]

-

Mechanism: Elevated Palmitoleamide levels correlate with HTG, suggesting it may act as a compensatory signaling molecule attempting to regulate lipid overflow or a byproduct of elevated Palmitoleic acid (a "lipokine").

-

Clinical Relevance: It serves as a more sensitive early marker for lipid dysregulation than traditional triglycerides in specific phenotypes.

Gap Junction Modulation

Like its analog Oleamide, Palmitoleamide is hypothesized to reversibly inhibit Connexin-based gap junctions. This inhibition blocks intercellular calcium wave propagation, which is a mechanism often associated with sleep induction and synchronization of neural activity.

Signaling Network Diagram

Figure 2: Putative signaling network of Palmitoleamide, highlighting its role in gap junction blockade and metabolic marking.

Analytical Methodologies: LC-MS/MS Quantification

Accurate quantification is challenging due to the lipophilicity of PFAMs and potential interference from isobaric compounds. The following protocol uses Multiple Reaction Monitoring (MRM) for specificity.

Sample Preparation (Solid Phase Extraction)

-

Extraction: Homogenize tissue/plasma in ice-cold acetonitrile (1:4 v/v) to precipitate proteins.

-

Enrichment: Use C18 Solid Phase Extraction (SPE) cartridges.

-

Condition: Methanol -> Water.

-

Load: Supernatant.

-

Wash: 40% Methanol.

-

Elute: 100% Acetonitrile or Ethyl Acetate.

-

-

Reconstitution: Evaporate under

and reconstitute in 50:50 Methanol:Water.

LC-MS/MS Parameters[9][10][11]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (

).

MRM Transitions Table:

| Analyte | Precursor (

Note: The neutral loss of ammonia (-17 Da) is the characteristic fragmentation pathway for primary amides.

Experimental Protocol: Chemical Synthesis

For research requiring high-purity standards not commercially available, Palmitoleamide can be synthesized via ammonolysis of the acyl chloride.

Reagents: Palmitoleic acid, Thionyl chloride (

Step-by-Step Protocol:

-

Acyl Chloride Formation: Reflux Palmitoleic acid (1 eq) with Thionyl chloride (3 eq) at 60°C for 2 hours under inert atmosphere (

). -

Evaporation: Remove excess

under reduced pressure to yield Palmitoleoyl chloride. -

Amidation: Dissolve the chloride in dry DCM. Add dropwise to a stirred, ice-cold solution of concentrated

(excess). -

Precipitation: Stir for 1 hour. The amide will precipitate or partition into the organic layer.

-

Purification: Wash organic layer with water (3x), brine (1x), dry over

. Recrystallize from acetone/hexane if necessary. -

Validation: Confirm structure via NMR (

) and LC-MS (Target

References

-

Discovery & Classification: Arafat, E. S., et al. (1989). Identification of fatty acid amides in human plasma. Life Sciences . Link

-

Metabolic Biomarker Status: Kim, M., et al. (2014). Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia. PLOS ONE . Link

-

Biosynthetic Pathways: Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. Drug Discovery Today . Link

-

Analytical Protocol (PFAMs): Divito, E. B., et al. (2012). Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides. Analytical Chemistry . Link

-

Mechanism (Gap Junctions): Boger, D. L., et al. (1998). Fatty acid amide hydrolase inhibitors: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters . Link

Sources

Therapeutic Potential of Hexadec-9-enamide (Palmitoleamide) for Inflammation and Host Defense

The following technical guide provides an in-depth analysis of Hexadec-9-enamide (Palmitoleamide), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

Hexadec-9-enamide (also known as Palmitoleamide ) is the primary fatty acid amide (PFAM) derivative of palmitoleic acid (16:1n-7). While often overshadowed by its ethanolamine congener, Palmitoylethanolamide (PEA), hexadec-9-enamide represents a distinct class of bioactive lipid signaling molecules with unique pharmacokinetics and therapeutic targets.

Unlike PEA, which is widely recognized for direct PPAR-

| Chemical Property | Specification |

| IUPAC Name | (9Z)-hexadec-9-enamide |

| Common Name | Palmitoleamide |

| CAS Number | 106010-22-4 |

| Chemical Formula | C |

| Molecular Weight | 253.42 g/mol |

| Lipid Class | Primary Fatty Acid Amide (PFAM) |

| Endogenous Precursor | Palmitoleic Acid (C16:1n-7) |

Pharmacology & Mechanism of Action[1]

The therapeutic utility of hexadec-9-enamide is driven by three distinct mechanisms. Unlike classical anti-inflammatories that target COX-2 or cytokines directly, this lipid amide acts as an upstream modulator of lipid signaling and membrane dynamics.

The "Entourage Effect" and FAAH Inhibition

Hexadec-9-enamide acts as a competitive substrate for Fatty Acid Amide Hydrolase (FAAH) . By occupying the catalytic site of FAAH, it inhibits the degradation of other potent endocannabinoids, such as Anandamide (AEA) and PEA. This results in a net increase in endogenous analgesic and anti-inflammatory signaling without directly binding to cannabinoid receptors (CB1/CB2).

-

Mechanism: Competitive inhibition of FAAH.

-

Outcome: Potentiation of AEA (CB1/CB2 activation) and PEA (PPAR-

activation).

Direct Anti-Virulence and Biofilm Disruption

Recent data indicates that primary amides of monounsaturated fatty acids possess significant anti-biofilm properties. Hexadec-9-enamide interferes with bacterial quorum sensing systems, specifically in Staphylococcus aureus. It destabilizes the bacterial membrane structure or signaling peptides required for biofilm maintenance, rendering bacteria susceptible to host immune clearance and antibiotics.

Lipokine Metabolite Signaling

As a metabolite of palmitoleic acid (a "lipokine"), hexadec-9-enamide retains the cytoprotective properties of its parent fatty acid. It modulates endoplasmic reticulum (ER) stress and suppresses lipotoxicity-induced inflammation in macrophages and adipocytes, likely via modulation of membrane fluidity and lipid raft composition.

Visualization: Signaling & Entourage Pathway

Figure 1: The "Entourage Effect" mechanism where Hexadec-9-enamide inhibits FAAH, boosting levels of anti-inflammatory mediators AEA and PEA, while simultaneously exerting direct anti-biofilm effects.

Preclinical Evidence Profile

The following table summarizes key preclinical observations distinguishing Hexadec-9-enamide from its saturated counterpart (Palmitamide) and its ethanolamine analog (PEA).

| Feature | Hexadec-9-enamide (Palmitoleamide) | Palmitoylethanolamide (PEA) | Palmitamide (Saturated) |

| Primary Target | FAAH (Substrate/Inhibitor), Bacterial Membranes | PPAR- | PPAR- |

| Anti-Inflammatory | Indirect (Entourage Effect) + Anti-infective | Direct (Nuclear Receptor) | Weak / Moderate |

| Biofilm Activity | High (Disrupts S. aureus biofilms) | Low / Negligible | Low |

| Metabolic Role | Lipokine Metabolite (Insulin sensitizing) | Lipid Mediator (Analgesic) | Structural Lipid |

| Sleep Regulation | Moderate (Modulates Gap Junctions) | Negligible | High (Oleamide-like) |

Experimental Protocols

Chemical Synthesis of Hexadec-9-enamide

Rationale: Commercial standards are often expensive or impure. This protocol ensures high-purity synthesis from the parent fatty acid for biological testing.

Reagents:

-

(9Z)-Hexadecenoic acid (Palmitoleic acid, >98%)

-

Oxalyl chloride (2.0 M in DCM)

-

Ammonium hydroxide (28-30% NH

) -

Dichloromethane (DCM), anhydrous THF.

Workflow:

-

Acyl Chloride Formation: Dissolve 2.0 g (7.9 mmol) of palmitoleic acid in 30 mL anhydrous DCM under nitrogen atmosphere. Add catalytic DMF (10

L). -

Activation: Dropwise add oxalyl chloride (15.6 mmol, 2 eq) at 0°C. Stir at room temperature for 1.5 hours.

-

Evaporation: Concentrate under reduced pressure to remove excess oxalyl chloride. Re-dissolve residue in 30 mL anhydrous THF.

-

Ammonolysis: Add concentrated ammonium hydroxide (21 mL, excess) to the THF solution at 0°C. Stir vigorously overnight.

-

Extraction: Dilute with DCM (50 mL) and water. Separate organic layer. Wash aqueous layer with DCM (2x).

-

Purification: Dry combined organics over Na

SO -

Validation: Confirm structure via

H NMR (Terminal amide protons at

LC-MS/MS Quantification in Biological Matrices

Rationale: Accurate measurement of hexadec-9-enamide requires separation from structural isomers (e.g., palmitamide) and isobaric compounds.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 100% B over 8 min.

-

Ionization: ESI Positive Mode.

MRM Transitions:

-

Precursor Ion: m/z 254.2 [M+H]

-

Product Ion (Quant): m/z 237.2 [M+H - NH

] -

Product Ion (Qual): m/z 55.1 (Hydrocarbon fragment)

Challenges & Future Directions

Stability & Hydrolysis

Like all primary amides, hexadec-9-enamide is susceptible to rapid hydrolysis by FAAH in vivo.

-

Scientific Gap: The half-life of hexadec-9-enamide in human plasma is not well-characterized.

-

Solution: Co-administration with selective FAAH inhibitors (e.g., URB597) in experimental models is recommended to distinguish intrinsic activity from metabolite effects.

Receptor De-orphanization

While the "entourage effect" is well-supported, direct receptor binding remains under-explored.

-

Hypothesis: Based on structural similarity to Oleamide, hexadec-9-enamide likely modulates Connexin 43 (Cx43) gap junctions and 5-HT receptors .

-

Recommendation: Researchers should screen this compound against a GPCR library, specifically focusing on serotonin (5-HT2A/2C) and dopamine receptors, to identify non-cannabinoid targets.

Formulation

Due to high lipophilicity (LogP > 5), bioavailability is a hurdle.

-

Strategy: Utilize micronization (ultramicronized particles) or lipid-based delivery systems (e.g., LipiSperse technology) similar to those successfully used for PEA to enhance absorption.

References

-

Mechanism of PEA & PFAMs: Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology. Link

-

Synthesis & Antibacterial Activity: Hilliard, J. J., et al. (2011). Novel Pentadecenyl Tetrazole Enhances Susceptibility of Methicillin-Resistant Staphylococcus aureus Biofilms to Gentamicin. Antimicrobial Agents and Chemotherapy. Link

-

Lipokine Function of Parent Acid: Cao, H., et al. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell.[1] Link

-

Primary Fatty Acid Amide Signaling: Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. Drug Discovery Today. Link

-

FAAH Inhibition & Entourage Effect: Ho, W. S., et al. (2008). Entourage effects of N-palmitoylethanolamide and N-oleoylethanolamide on 2-arachidonoylglycerol degradation. British Journal of Pharmacology. Link

Sources

Methodological & Application

Application Note: High-Fidelity GC-MS Quantitation of Hexadec-9-enamide (Palmitoleamide) in Biological Matrices

Introduction & Biological Significance

Hexadec-9-enamide (Palmitoleamide) is a primary fatty acid amide (PFAM) and a bioactive lipid signaling molecule. Structurally related to the sleep-inducing lipid oleamide, palmitoleamide acts as an endogenous ligand for various receptors, including PPAR-α, and exhibits potential anti-inflammatory and neuroprotective properties.

Analytical Challenges

The analysis of primary amides by Gas Chromatography-Mass Spectrometry (GC-MS) presents two critical challenges that this protocol addresses:

-

Thermal Instability: Underivatized primary amides are prone to dehydration in the hot GC injection port, converting them into their corresponding nitriles (e.g., palmitoleonitrile). This leads to "ghost peaks" and quantitative inaccuracies.

-

Surface Adsorption: The polar amide head group (

) interacts strongly with active sites (silanols) in the inlet liner and column, causing peak tailing and memory effects.

The Solution: This method utilizes a robust Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility, thermal stability, and improving peak symmetry.

Chemical Principle & Reaction Logic

Derivatization Mechanism

The protocol relies on the nucleophilic attack of the silylating reagent on the amide nitrogen.

-

Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to drive the reaction to completion for sterically hindered sites.

-

Target: The mono-TMS derivative is the primary product under controlled conditions.

-

Outcome: The resulting N-TMS-Hexadec-9-enamide is thermally stable and elutes with excellent peak shape on non-polar stationary phases.

Materials & Reagents

| Reagent/Material | Grade/Specification | Purpose |

| Hexadec-9-enamide | >98% Purity (Reference Standard) | Calibration & ID |

| Heptadecanamide (C17:0) | >99% Purity | Internal Standard (ISTD) |

| BSTFA + 1% TMCS | Silylation Grade (Ampouled) | Derivatizing Agent |

| Pyridine | Anhydrous, 99.8% | Reaction Solvent/Catalyst |

| Chloroform / Methanol | HPLC/MS Grade | Extraction Solvents |

| GC Column | DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm) | Separation |

| Inlet Liner | Ultra-Inert, Splitless with Glass Wool | Prevent adsorption |

Experimental Protocol

Sample Preparation Workflow

The following diagram outlines the critical path from biological sample to analyzable derivative.

Figure 1: Optimized lipid extraction and derivatization workflow for fatty acid amides.

Step-by-Step Methodology

Step 1: Lipid Extraction (Modified Folch)

-

Aliquot 100 µL of plasma or 10 mg of homogenized tissue into a glass centrifuge tube.

-

Add 10 µL of Internal Standard solution (Heptadecanamide, 10 µg/mL in methanol).

-

Add 1.5 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl (aq) to induce phase separation.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Collect the lower organic phase (chloroform layer) and transfer to a fresh glass vial.

-

Crucial: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 35°C. Do not overheat.

Step 2: Silylation (Derivatization)[1]

-

To the dried residue, add 50 µL of Anhydrous Pyridine .

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap the vial tightly (PTFE-lined cap) and vortex.

-

Incubate at 60°C for 30 minutes in a heating block.

-

Note: This temperature is optimized to ensure complete silylation without degrading the double bond in the fatty chain.

-

-

Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Instrument Method (GC-MS)[2][3][4][5][6]

Gas Chromatography Parameters (Agilent 7890/8890 or equivalent)

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless | Maximizes sensitivity for trace lipids. |

| Inlet Temperature | 280°C | Ensures rapid volatilization of high-boiling amides. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Consistent retention times. |

| Oven Program | Initial: 100°C (Hold 1 min) Ramp 1: 25°C/min to 200°C Ramp 2: 5°C/min to 300°C (Hold 5 min) | Fast ramp removes solvent; slow ramp separates C16:1 from C16:0. |

| Transfer Line | 290°C | Prevents condensation before MS source. |

Mass Spectrometry Parameters (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization Energy: 70 eV

-

Scan Mode:

-

Full Scan: m/z 50–550 (For identification/screening)

-

SIM (Selected Ion Monitoring): For high-sensitivity quantitation.

-

Target Ions for SIM Mode

| Compound | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |

| Hexadec-9-enamide | TMS-Amide | 325 (M+) | 310 (M-15), 73 (TMS), 59 |

| Heptadecanamide (ISTD) | TMS-Amide | 341 (M+) | 326 (M-15), 75 |

Note: The molecular ion (M+) is often distinct in TMS-amides, unlike FAMEs where it is weak. The M-15 peak (loss of methyl from TMS) is also highly characteristic.

Data Analysis & Validation Logic

Identification Criteria

A peak is confirmed as Hexadec-9-enamide only if:

-

Retention Time (RT): Matches the reference standard within ±0.05 min.

-

Expectation: Hexadec-9-enamide (C16:1) typically elutes slightly before Hexadecanamide (C16:0) on a 5% phenyl column.

-

-

Ion Ratios: The ratio of Quant Ion to Qualifier Ion matches the standard within ±20%.

Quantification Calculation

Use the Internal Standard method to correct for extraction efficiency and injection variability.

Where RF (Response Factor) is determined from the calibration curve.

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for common GC-MS failure modes in amide analysis.

References

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

- Nichols, D. S., et al. (2011). Lipidomics of Bioactive Lipids: Primary Fatty Acid Amides. Journal of Chromatography B. (General reference for FAA analysis).

-

NIST Chemistry WebBook. Hexadecanamide Mass Spectrum. National Institute of Standards and Technology.[2][3][4]

-

Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol.

-

Lipid MAPS® Structure Database. Palmitoleamide (Hexadec-9-enamide).

Sources

Application Note: High-Fidelity Preparation of Palmitoleamide Standard Solutions for LC-MS/MS

This Application Note is structured to guide researchers through the precise preparation of Palmitoleamide (9-cis-Hexadecenamide) standard solutions. Unlike generic lipid protocols, this guide addresses the specific challenges of primary fatty acid amides (PFAMs)—namely their susceptibility to oxidation, "sticky" hydrophobic nature, and ubiquitous presence as slip-agent contaminants in laboratory plastics.

Introduction & Scientific Rationale

Palmitoleamide (C16:1 primary amide) is a bioactive lipid signaling molecule, structurally distinct from its ethanolamine analog, Palmitoylethanolamide (PEA). While PEA is widely studied for anti-inflammatory properties, Palmitoleamide is an emerging biomarker often associated with fatty acid amide hydrolase (FAAH) activity and sleep signaling pathways.

The Analytical Challenge: Quantifying Palmitoleamide presents three specific hurdles that this protocol overcomes:

-

Adsorption ("The Stickiness Factor"): As a lipophilic primary amide (LogP ~5.5), Palmitoleamide rapidly adsorbs to polypropylene (PP) and polystyrene surfaces. Standard preparation in plastic tubes can result in >40% signal loss before the sample reaches the column.

-

Background Contamination: Primary amides (like Oleamide and Palmitamide) are used as "slip agents" in the manufacturing of plastic pipette tips and tubes. Improper handling introduces massive ghost peaks that mask the analyte.

-

Oxidative Instability: The cis-9 double bond is susceptible to ozonolysis and auto-oxidation if stored improperly.

Chemical & Physical Properties

Understanding the analyte is the first step to accurate quantification.

| Property | Data | Relevance to Protocol |

| IUPAC Name | (9Z)-Hexadec-9-enamide | Target Analyte |

| CAS Number | 10315-33-0 / 106010-22-4 | Verification of standard purity |

| Molecular Formula | C₁₆H₃₁NO | Elemental composition |

| Molecular Weight | 253.42 g/mol | Calculation of molar concentrations |

| Monoisotopic Mass | 253.2406 Da | Basis for MS precursor selection |

| Precursor Ion [M+H]⁺ | m/z 254.25 | Primary Q1 selection in ESI+ |

| Solubility | Ethanol, DMSO, Methanol, Chloroform | Insoluble in water. Do not use 100% aqueous diluents. |

Materials & Reagents

-

Palmitoleamide Standard: >98% purity (e.g., Cayman Chemical, Sigma, or Larodan).

-

Internal Standard (ISTD):

-

Gold Standard:Palmitoleamide-d13 (if custom synthesis available).

-

Recommended Surrogate:Oleamide-d2 (C18:1-d2) or Palmitamide-d31 . Avoid using PEA-d4 as it separates chromatographically and does not compensate for ionization suppression as effectively as a primary amide surrogate.

-

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water. Chloroform (HPLC grade) for primary stock if necessary.

-

Glassware: Silanized amber glass vials (2 mL and 4 mL) with PTFE-lined caps.

-

Critical: Avoid all plastic microcentrifuge tubes for storage.

-

Protocol: Standard Solution Preparation

Phase 1: Primary Stock Solution (1.0 mg/mL)

Rationale: Methanol is the preferred solvent as it is compatible with direct LC injection, unlike Chloroform. However, if the neat powder resists solubilization, a 1:1 Chloroform:Methanol mix can be used.

-

Weighing: Accurately weigh 1.0 mg of Palmitoleamide powder into a glass weighing boat.

-

Note: Do not use plastic weighing dishes; static charge can cause loss of the lipid powder.

-

-

Solubilization: Transfer to a 4 mL amber glass vial. Add 1.0 mL of LC-MS Grade Methanol .

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Flush the headspace with Nitrogen or Argon gas, cap tightly, and store at -80°C .

Phase 2: Working Standard Solutions (Serial Dilution)

Rationale: This step utilizes a "Sub-Stock" approach to minimize pipetting errors. All dilutions must be performed in glass to prevent adsorption.

Diluent: 100% Methanol (to maintain solubility). Note: Aqueous buffers should only be introduced at the final step (in the autosampler vial) or on-column to prevent precipitation.

| Solution ID | Source Solution | Volume of Source (µL) | Volume of Diluent (MeOH) (µL) | Final Conc. |

| Sub-Stock A | Primary Stock (1 mg/mL) | 100 | 900 | 100 µg/mL |

| Sub-Stock B | Sub-Stock A | 100 | 900 | 10 µg/mL |

| Std 1 | Sub-Stock B | 100 | 900 | 1,000 ng/mL |

| Std 2 | Std 1 | 200 | 800 | 200 ng/mL |

| Std 3 | Std 2 | 250 | 750 | 50 ng/mL |

| Std 4 | Std 3 | 200 | 800 | 10 ng/mL |

| Std 5 | Std 4 | 100 | 900 | 1 ng/mL |

Phase 3: Internal Standard Spiking

-

Prepare an ISTD Working Solution (e.g., Oleamide-d2) at 200 ng/mL in Methanol.

-

Add a constant volume (e.g., 10 µL) of ISTD Working Solution to every 100 µL of Standard and Sample in the final LC vial.

-

Final Solvent Composition: Ensure the final injection solvent matches your LC mobile phase starting conditions (e.g., 50:50 MeOH:Water) to prevent peak broadening, but ensure organic content is ≥50% to prevent precipitation.

Workflow Visualization

Figure 1: Critical workflow for Palmitoleamide standard preparation emphasizing glass handling to prevent adsorption and contamination.

Mass Spectrometry Optimization (LC-MS/MS)

Ionization Source: Electrospray Ionization (ESI) – Positive Mode Rationale: Primary amides protonate readily on the nitrogen [M+H]⁺.

MRM Transitions: Unlike PEA (which fragments to m/z 62), primary amides typically fragment via the loss of ammonia (NH₃) or cleavage of the alkyl chain.

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Type | Mechanism |

| Palmitoleamide | 254.3 | 237.3 | 15 - 25 | Quantifier | Loss of NH₃ [M+H-17]⁺ |

| Palmitoleamide | 254.3 | 55.1 | 30 - 45 | Qualifier | Alkene chain fragment |

| Oleamide-d2 (ISTD) | 284.3 | 267.3 | 15 - 25 | Quantifier | Loss of NH₃ (Isotope) |

Note: Collision Energy (CE) values are instrument-dependent (typically 15-25 eV for the [M-17] transition). Perform a "Product Ion Scan" on your specific instrument to optimize.

Troubleshooting & Quality Control

The "Ghost Peak" Phenomenon

If you observe Palmitoleamide (or Oleamide) signals in your blank injections:

-

Source: Likely leaching from plastic pipette tips or the septum of the LC vial.

-

Solution:

-

Switch to pre-washed glass Pasteur pipettes for all liquid handling.

-

Use PTFE/Silicone septa (ensure the PTFE side faces the sample).

-

Run a "System Blank" (injecting clean methanol from a glass vial that has never touched plastic).

-

Adsorption Check

To validate your curve is not suffering from adsorption:

-

Prepare the lowest standard (1 ng/mL) in two vials: one Glass and one Polypropylene .

-

Inject both. If the PP vial shows <80% area of the Glass vial, your analyte is sticking. Stick to glass.

References

-

Identification of Palmitoylethanolamide Contamination. National Institutes of Health (NIH). Discusses the prevalence of fatty amide slip agents in laboratory glassware and plastics.

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Standard methods for extracting and quantifying fatty acid derivatives.[5]

-

PubChem Compound Summary: Palmitoleamide. National Center for Biotechnology Information. Chemical structure and physical property data for CAS 10315-33-0.

-

Determination of Primary Fatty Acid Amides by LC-MS/MS. Talanta (via PubMed). Methodologies for quantifying PFAMs in biological fluids using MRM modes.[6]

-

Migration of Slip Additives from Plastics. Food Additives & Contaminants.[7] Detailed analysis of amide migration (Oleamide/Erucamide) from plastics, relevant for contamination control.

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. News - Advantages and disadvantages of common Slip Additives for Plastic Film and how to select them [siliketech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Migration studies on fatty acid amide slip additives from plastics into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Resolving Hexadec-9-enamide Peak Overlap

The following technical guide is structured as a specialized support center resource for resolving hexadec-9-enamide (Palmitoleamide) peak overlap in Gas Chromatography (GC).

Topic: Advanced GC Troubleshooting for Fatty Acid Amides Role: Senior Application Scientist Status: Operational

Executive Summary & Problem Context

Hexadec-9-enamide (Palmitoleamide, C16:1) is a primary fatty acid amide often analyzed alongside its saturated analog, Palmitamide (C16:0), and the ubiquitous slip agent Oleamide (C18:1).

The Core Challenge: On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), hexadec-9-enamide and palmitamide exhibit critical co-elution. Their boiling points are nearly identical, and the non-polar stationary phase lacks the selectivity to discriminate based on the single double bond (unsaturation). Furthermore, hexadec-9-enamide is a common "ghost peak" contaminant derived from plastic labware, leading to false positives in trace analysis.

This guide provides a mechanistic approach to resolving these overlaps using stationary phase selectivity, derivatization, and spectral deconvolution.

Troubleshooting Guide (Q&A)

Category A: Separation & Column Selectivity

Q1: I am seeing a single, broad peak where I expect both Hexadec-9-enamide and Palmitamide. Why is my DB-5ms column failing to separate them?

A: This is a classic "boiling point dominance" failure.

On non-polar phases (DB-1, DB-5, Rxi-5ms), retention is governed primarily by vapor pressure (boiling point). The double bond in hexadec-9-enamide lowers its boiling point only slightly compared to the saturated palmitamide, resulting in insufficient selectivity (

The Fix: You must leverage polarity-based selectivity . Switch to a high-polarity stationary phase, such as a biscyanopropyl polysiloxane (e.g., DB-23, HP-88, or CP-Sil 88 ).

-

Mechanism: The cyano-groups in the stationary phase interact strongly with the

-electrons of the double bond in hexadec-9-enamide. -

Result: This interaction increases the retention of the unsaturated amide relative to the saturated one. On a DB-23 column, Palmitamide (C16:0) will elute before Hexadec-9-enamide (C16:1), typically with baseline resolution.

Q2: I cannot change my column type due to a validated method. How can I resolve the overlap on a non-polar column?

A: If you are locked into a non-polar phase, you must alter the analyte's chemical structure via Derivatization . Primary amides tail significantly on non-polar columns due to hydrogen bonding with active silanols. This tailing exacerbates overlap.

Protocol: Convert the amide to a Trimethylsilyl (TMS) derivative .

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Incubate sample with reagent at 60°C for 30 minutes.

-

Outcome: The TMS group replaces the active hydrogen on the amide nitrogen. This reduces polarity, sharpens the peak shape significantly, and often provides just enough shift in retention time to resolve the C16:1/C16:0 pair due to subtle differences in the volatility of their TMS-derivatives.

Category B: Contamination & Identification

Q3: I detect hexadec-9-enamide in my method blank. Is this carryover?

A: It is likely environmental contamination (The "Ghost Peak" Phenomenon), not carryover. Hexadec-9-enamide and Oleamide are widely used as slip agents in disposable plastic pipette tips, tubes, and solvent bottles.

Validation Step: Run a "System Suitability" test with zero-plastic contact:

-

Use only glassware (rinsed with solvent).

-

Use glass syringes instead of plastic pipettes.

-

Inject a fresh solvent blank.

-

If the peak disappears: Your plastic labware is leaching the amide.

-

If the peak remains: Check the septum bleed or inlet liner contamination.

Q4: How do I distinguish Hexadec-9-enamide from Oleamide (C18:1) if retention times shift?

A: Use Mass Spectral Deconvolution (GC-MS). While both are unsaturated primary amides, their fragmentation patterns differ in the molecular ion and specific rearrangement ions.

| Compound | Molecular Ion ( | Base Peak (typical) | Key Diagnostic Ion |

| Hexadec-9-enamide | m/z 253 | m/z 59 or 72 | m/z 236 (Loss of |

| Oleamide | m/z 281 | m/z 59 or 72 | m/z 264 (Loss of |

Note: The McLafferty rearrangement ion (m/z 59) is common to all primary amides, making it useless for discrimination. You must look for the molecular ion.

Experimental Protocols

Protocol A: Optimized Resolution Method (High-Polarity)

Target: Baseline separation of C16:0 and C16:1 amides.

-

Column: Agilent DB-23 (60 m

0.25 mm, 0.25 µm film) or equivalent biscyanopropyl phase. -

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Inlet: Splitless (250°C), purge flow 50 mL/min at 0.75 min.

-

Oven Program:

-

Start at 100°C (Hold 1 min).

-

Ramp 25°C/min to 200°C.

-

Critical Ramp: Ramp 2°C/min to 240°C (This slow ramp maximizes interaction time for the double bond separation).

-

Hold at 240°C for 5 min.

-

-

Detector: FID (260°C) or MS (Source 230°C, Quad 150°C).

Protocol B: Sample Preparation (Matrix Removal)

Target: Extraction from polymer or biological matrix without leaching slip agents.

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v). Avoid pure hexane as it extracts excessive non-polar oligomers.

-

Vessel: Glass scintillation vials with PTFE-lined caps. Strictly NO polypropylene tubes.

-

Procedure:

-

Weigh 50 mg sample into glass vial.

-

Add 5 mL solvent.

-

Sonication: 15 mins at ambient temp.

-

Filtration: Glass syringe with 0.2 µm PTFE filter (ensure filter housing is not standard polypropylene if possible, or pre-wash filter with solvent).

-

Data & Visualization

Table 1: Retention Time & Resolution Comparison

| Analyte | Retention Time (DB-5ms) | Retention Time (DB-23) | Resolution (Rs) on DB-23 |

| Palmitamide (C16:0) | 14.22 min | 18.45 min | -- |

| Hexadec-9-enamide (C16:1) | 14.18 min (Co-elutes) | 19.10 min | > 1.5 (Baseline) |

| Stearamide (C18:0) | 16.50 min | 22.30 min | > 5.0 |

| Oleamide (C18:1) | 16.45 min | 23.15 min | > 2.0 |

Note: On DB-23 (Polar), the unsaturated C16:1 elutes after the saturated C16:0 due to

Visual Workflow: Method Development Decision Tree

Figure 1: Decision tree for resolving amide co-elution. Prioritize column switching for physical separation; use derivatization/MS for spectral resolution.

References

-

Restek Corporation. (2024). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of Fatty Acid Methyl Esters (FAMEs) using Agilent Select FAME GC Columns. Retrieved from [Link]

-

National Institutes of Health (NIH). (2007). Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films. PubMed Central. Retrieved from [Link]

-

Shimadzu Corporation. (2018). Analysis of Polymer Additives using Py-GC/MS. Retrieved from [Link]

Technical Support Center: Separation of Hexadec-9-enamide Isomers

Topic: Separation of Cis (Palmitoleamide) and Trans (Palmitelaidamide) Isomers

Executive Summary & Method Triage

The Challenge: Hexadec-9-enamide (C16:1 amide) exists as two geometric isomers: the cis form (Palmitoleamide) and the trans form (Palmitelaidamide). Separating these is analytically difficult because they share identical molecular weights (253.42 g/mol ) and nearly identical polarities. Standard Reverse-Phase (C18) HPLC often fails to resolve them at baseline, resulting in co-elution.

The Solution: The separation relies on shape selectivity or pi-electron interaction rather than pure hydrophobicity.

-

Gold Standard (Isolation/Purity): Silver-Ion Chromatography (Ag-HPLC).[1][2]

-

High Throughput (Quantification): GC-MS with high-polarity capillary columns.

-

Alternative (LC-MS): Cholester-bonded stationary phases.

Method Selection Guide

Use the following logic flow to select the correct protocol for your laboratory setup.

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on experimental goals.

Protocol A: Silver-Ion HPLC (Argentation)

Best for: Baseline separation of isomers, preparative isolation, and validation of standards.

The Mechanism

Silver ions (Ag⁺) impregnated in the stationary phase form weak, reversible charge-transfer complexes (pi-complexes) with the double bond of the fatty amide.[2]

-

Cis isomers: The "kinked" geometry exposes the pi-electrons more effectively, forming a stronger complex with Ag⁺.

-

Trans isomers: The linear geometry creates steric hindrance, forming a weaker complex.

-

Result: Trans elutes first; Cis elutes second.

Experimental Setup

| Parameter | Specification | Notes |

| Column | Ag-Ion (Silver Loaded SCX) | Commercial options: ChromSpher Lipids or Nucleosil 5SA-Ag. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Use 10 mm ID for semi-prep work. |

| Mobile Phase | Hexane : Isopropanol : Acetonitrile | Ratio: 98.5 : 1.5 : 0.1 (Isocratic). |

| Flow Rate | 1.0 mL/min | Adjust for backpressure < 150 bar. |

| Detection | ELSD or MS (APCI) | Critical: UV at 205 nm is possible but noisy due to mobile phase absorbance. |

| Temperature | 25°C (Ambient) | Do not heat; Ag-complexes are thermally sensitive. |

Troubleshooting Guide: Ag-HPLC

Q: My retention times are drifting significantly between runs.

-

Cause: Silver ions are leaching from the column or the mobile phase water content is fluctuating.

-

Fix:

-

Ensure solvents are strictly anhydrous. Water deactivates the Ag⁺ sites.

-

Use a "saturator column" (sacrificial silver column) before the injector if leaching persists.

-

Q: I see no separation (co-elution).

-

Cause: The pi-complex interaction is too weak, likely due to lack of an electron donor modifier.

-

Fix: Add small amounts of Acetonitrile (ACN) to the mobile phase (0.1% to 0.5%). ACN acts as a competitive ligand, sharpening the peaks and modulating the Ag-olefin interaction strength [1].

Protocol B: GC-MS Analysis

Best for: High-sensitivity quantification and complex biological matrices.

The Mechanism

While standard non-polar columns (like DB-5) separate by boiling point, they often fail to resolve C16:1 cis/trans isomers. High-polarity columns containing cyanopropyl phases interact with the dipole induced by the double bond geometry.

Experimental Setup

| Parameter | Specification | Notes |

| Column | SP-2560 or CP-Sil 88 | 100% Cyanopropyl polysiloxane (100m length recommended). |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode. |

| Inlet | Splitless (1 min purge) | 260°C. Liner: Deactivated glass wool (Critical). |

| Oven Program | 140°C (5 min) → 4°C/min → 240°C | Slow ramp is essential for isomer resolution. |

| Derivatization | TMS (Trimethylsilyl) | Recommended: React with BSTFA + 1% TMCS at 60°C for 30 min. |

Troubleshooting Guide: GC-MS

Q: I am seeing severe peak tailing for the amides.

-

Cause: Primary amides (R-CONH2) are polar and basic; they adsorb to active silanol sites in the inlet liner or column head.

-

Fix:

-

Derivatization: Convert the amide to its TMS-derivative (N-TMS-hexadec-9-enamide). This masks the polar N-H protons, improving peak shape and thermal stability [2].

-

Liner: Use a "Ultra-Inert" or fully deactivated splitless liner with wool.

-

Q: Can I distinguish the isomers by Mass Spectrum alone?

-

Answer: No. The Electron Impact (EI) fragmentation patterns of cis and trans hexadec-9-enamide are virtually identical (m/z 59, 72, and molecular ion). You must rely on chromatographic retention time. On a cyanopropyl column, the trans isomer typically elutes before the cis isomer.

Critical Alert: The "Ghost Peak" Phenomenon

Issue: Users frequently report detecting hexadec-9-enamide (or its C18 analog, oleamide) in "blank" samples.

Root Cause: Fatty acid amides (especially Oleamide and Palmitoleamide) are widely used as slip agents in the manufacturing of laboratory plastics (pipette tips, microfuge tubes, and solvent bottles). They leach into organic solvents (methanol, chloroform) and appear as contaminants [3].

Validation Protocol (Self-Check): Before running your samples, perform a System Blank :

-

Fill a glass vial with your extraction solvent.

-

Inject this directly.[3]

-

If you see a peak at the target retention time, your solvent or system is contaminated.

-

Remedy: Use only HPLC-grade glass solvent bottles. Rinse all plastic tips with the solvent immediately before use, or switch to certified "low-retention/amide-free" consumables.

Visualizing the Separation Mechanism

Understanding the interaction at the molecular level is crucial for troubleshooting mobile phase composition.

Figure 2: Mechanism of Silver-Ion Complexation. The 'kinked' cis-isomer allows the silver ion deeper access to the double bond pi-electrons, resulting in stronger retention.

References

-

Momchilova, S. & Nikolova-Damyanova, B. (2012).[1] Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. Journal of Analytical Sciences.

-

Hanus, L. O., et al. (1999). A Gas Chromatographic–Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry.

-

Cooper, I. & Tice, P. (1995). Migration studies on fatty acid amide slip additives from plastics into food simulators. Food Additives & Contaminants.[1][3]

Sources

Technical Guide: Purification of Synthetic Hexadec-9-enamide (Palmitoleamide)

Version: 2.1 | Last Updated: February 6, 2026 Department: Chemical Process Development & Application Science

Executive Summary & Molecule Profile

Hexadec-9-enamide (commonly known as Palmitoleamide ) is a primary fatty acid amide (PFFA) and a structural analog of the sleep-inducing lipid oleamide. In biological assays, purity is paramount; trace contamination from the starting material (Palmitoleic acid) can skew potency data in cannabinoid receptor or gap junction assays.

This guide provides a self-validating purification workflow designed to remove the three most common synthetic byproducts:

-

Unreacted Fatty Acid (Palmitoleic acid)

-

Ammonium Salts (e.g., Ammonium Chloride from acid chloride synthesis)

-

Nitriles (Dehydration byproducts formed at high heat)

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | (9Z)-hexadec-9-enamide | C16:1 fatty amide |

| Molecular Weight | 253.42 g/mol | |

| Solubility (Organic) | Soluble in Ethanol, DMSO, Acetone (Hot), Ethyl Acetate | Lipophilic tail dominates |

| Solubility (Aqueous) | Negligible | Forms emulsions easily |

| pKa (Conjugate Acid) | ~15-17 (Amide) vs ~4.8 (Fatty Acid) | Critical for separation |

Purification Workflow Decision Matrix

Before selecting a protocol, assess your crude material's profile.[1]

Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Module A: Chemical Scavenging (Liquid-Liquid Extraction)

Objective: Remove unreacted Palmitoleic acid and water-soluble salts. Mechanism: Exploiting the pKa difference. At pH > 9, Palmitoleic acid (pKa ~4.8) deprotonates into its water-soluble carboxylate salt (R-COO⁻Na⁺). The amide (neutral) remains in the organic layer.

Reagents Required

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Base: 0.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction solid in EtOAc (10 mL per gram of crude).

-

Why EtOAc? It separates well from water and solubilizes the amide efficiently.

-

-

First Wash (Acid Removal): Transfer to a separatory funnel. Add an equal volume of 0.5 M NaOH . Shake vigorously for 2 minutes.

-

Troubleshooting: If an emulsion forms (common with fatty chains), add a small amount of saturated brine to increase ionic strength and break the emulsion.

-

-

Phase Separation: Drain the aqueous (bottom) layer. This contains the unreacted fatty acid salts and ammonium byproducts.[2]

-

Second Wash (Neutralization): Wash the organic layer with saturated brine (NaCl) to remove residual base and water.

-

Drying: Collect the organic layer. Add MgSO₄ and stir for 10 minutes. Filter and evaporate the solvent.[2]

Module B: Cryo-Recrystallization (The "Acetone Freeze")

Objective: Bulk purification to remove trace isomers and improve physical form (waxy solid to crystalline). Mechanism: Fatty acid amides exhibit steep solubility curves in acetone; they are highly soluble at boiling point (56°C) but poorly soluble at -20°C.

Protocol

-